molecular formula C16H25NO4 B14149605 2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate CAS No. 59177-78-5

2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate

Cat. No.: B14149605
CAS No.: 59177-78-5
M. Wt: 295.37 g/mol
InChI Key: ALGSTNZPXIHUIG-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate is a complex organic compound with a unique structure It belongs to the class of methanoindanes, which are characterized by a bridged ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate typically involves multiple steps. One common method includes the initial formation of the methanoindane core, followed by functionalization to introduce the methylamine and N-methyl groups. The final step involves the formation of the maleate salt. Reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate involves its interaction with specific molecular targets. It may act on enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Hexahydro-4,7-methanoindan-2,5-dimethanol
  • Protoadamantane
  • Isoadamantane

Uniqueness

2,5-Methanoindan-4-methylamine, hexahydro-N-methyl-, maleate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.

Properties

CAS No.

59177-78-5

Molecular Formula

C16H25NO4

Molecular Weight

295.37 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;N-methyl-1-(7-tricyclo[4.3.1.03,8]decanyl)methanamine

InChI

InChI=1S/C12H21N.C4H4O4/c1-13-7-12-10-3-2-9-4-8(5-10)6-11(9)12;5-3(6)1-2-4(7)8/h8-13H,2-7H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

ALGSTNZPXIHUIG-BTJKTKAUSA-N

Isomeric SMILES

CNCC1C2CCC3C1CC(C3)C2.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CNCC1C2CCC3C1CC(C3)C2.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.